molecular formula C20H15N3O2S B3718939 N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide

N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide

Numéro de catalogue B3718939
Poids moléculaire: 361.4 g/mol
Clé InChI: CLTCZGOVPBCAMR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling.

Mécanisme D'action

N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide inhibits BTK by binding to the ATP-binding site of the enzyme, thereby preventing its activation and downstream signaling. BTK is a key mediator of B-cell receptor signaling, which is essential for B-cell development, activation, and survival. Inhibition of BTK leads to suppression of B-cell receptor signaling, which can result in decreased B-cell proliferation and survival. In addition, BTK is also involved in the activation of other immune cells, such as macrophages and dendritic cells, which play a role in inflammatory responses. Inhibition of BTK can therefore also have anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide has been shown to have potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide has demonstrated dose-dependent inhibition of B-cell proliferation and survival, as well as suppression of pro-inflammatory cytokine production in immune cells. N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability, high plasma exposure, and long half-life. In animal studies, N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide has been well-tolerated at doses that achieve pharmacologically relevant plasma concentrations.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide has several advantages as a research tool for studying B-cell receptor signaling and related pathways. It is a potent and selective inhibitor of BTK, which allows for specific modulation of B-cell receptor signaling without affecting other signaling pathways. N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide has also been shown to have good pharmacokinetic properties, which enables its use in animal studies and in vitro assays. However, there are also some limitations to the use of N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide in lab experiments. For example, N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide is a small molecule inhibitor that may not fully recapitulate the effects of genetic knockdown or knockout of BTK. In addition, N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide may have off-target effects on other kinases or signaling pathways, which could complicate the interpretation of experimental results.

Orientations Futures

There are several potential future directions for research on N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cell malignancies or autoimmune diseases. N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide has been shown to have synergistic effects with other inhibitors of B-cell receptor signaling, such as PI3K inhibitors or SYK inhibitors. Another area of interest is the exploration of N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide in other disease indications, such as rheumatoid arthritis or multiple sclerosis, where B-cell activation and inflammation play a role. Finally, further optimization of N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide or development of related compounds could lead to improved potency, selectivity, or pharmacokinetic properties, which could enhance its therapeutic potential.

Applications De Recherche Scientifique

N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide has been studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide has demonstrated potent inhibitory activity against BTK, leading to suppression of B-cell receptor signaling and subsequent inhibition of B-cell proliferation and survival. N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in immune cells.

Propriétés

IUPAC Name

N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c24-18(12-15-4-3-11-26-15)21-14-9-7-13(8-10-14)19-22-17-6-2-1-5-16(17)20(25)23-19/h1-11H,12H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTCZGOVPBCAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide
Reactant of Route 5
N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.